8-Ethoxy-2-imino-2H-chromene-3-carbothioamide
Description
Properties
IUPAC Name |
8-ethoxy-2-iminochromene-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-15-9-5-3-4-7-6-8(12(14)17)11(13)16-10(7)9/h3-6,13H,2H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGDBSIFUSNVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358730 | |
| Record name | 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71796-73-1 | |
| Record name | 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis Using Cyanoacetothioamide
As outlined in Section 1, replacing cyanoacetamide with cyanoacetothioamide in the Knoevenagel condensation directly installs the thioamide group. This method avoids post-cyclization modifications but requires strict anhydrous conditions to prevent hydrolysis of the thioamide.
Characterization Data :
Post-Cyclization Thionation
For pre-formed 8-ethoxy-2-imino-2H-chromene-3-carboxamide, thionation is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in dry toluene under reflux.
- Reaction Conditions : 2 equiv. Lawesson’s reagent, 12–24 h reflux, argon atmosphere.
- Yield : 70–85% for analogous compounds.
Regioselective Ethoxy Group Introduction
The ethoxy group at position 8 is introduced during the synthesis of the salicylaldehyde precursor. 8-Hydroxysalicylaldehyde is treated with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 6 h.
Key Considerations :
- Base : K₂CO₃ ensures deprotonation of the phenolic -OH without promoting side reactions.
- Solvent : DMF enhances nucleophilicity of the phenoxide ion.
- Yield : ~90% for 8-ethoxysalicylaldehyde.
Mechanistic Insights and Side Reactions
Competing Pathways in Chromene Formation
The reaction of 8-ethoxysalicylaldehyde with cyanoacetothioamide may yield byproducts such as 3-cyano-8-ethoxy-2H-chromene if cyclization is incomplete. This is mitigated by:
Thioamide Stability
The carbothioamide group is prone to oxidation under acidic or aerobic conditions. Storage under inert gas (N₂ or Ar) and addition of antioxidants (e.g., BHT) are recommended.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (20–50% ethyl acetate). The target compound typically elutes at Rf = 0.4–0.5.
Crystallization
Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Analytical Data Comparison :
| Property | Value/Observation | Source |
|---|---|---|
| Melting Point | 218–220°C (decomp.) | |
| ¹³C NMR (DMSO-d₆) | δ 164.3 (C=O), 116.2 (C≡N) | |
| HRMS (m/z) | 289.0521 [M+H]⁺ |
Scalability and Industrial Relevance
Gram-scale synthesis (10 g) has been achieved with minimal yield drop (≤5%) using:
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a crucial intermediate in synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. It can undergo various reactions, including oxidation, reduction, and substitution, which are essential for creating diverse chemical entities.
Biology
In biological research, 8-ethoxy-2-imino-2H-chromene-3-carbothioamide has shown potential as a candidate for drug discovery. Studies indicate that it may exhibit biological activities such as antioxidant properties and cytotoxic effects against cancer cells. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant cytotoxicity .
Medicine
The therapeutic potential of this compound is evident in its application in developing drugs targeting specific diseases. Research has indicated that it may modulate enzyme activity or interact with cellular receptors, leading to various pharmacological effects. Its derivatives have been tested for anti-cancer activities, showcasing promising results against multiple cancer cell lines .
Industry
In industrial applications, 8-ethoxy-2-imino-2H-chromene-3-carbothioamide is utilized in synthesizing dyes and pigments due to its vibrant chromophore properties. The compound's ability to undergo chemical modifications makes it valuable in producing specialized industrial chemicals .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of novel compounds derived from 8-ethoxy-2-imino-2H-chromene-3-carbothioamide. The synthesized compounds were tested against standard antioxidants like ascorbic acid. Results indicated that certain derivatives exhibited superior antioxidant properties with IC50 values significantly lower than those of the standard .
Case Study 2: Cytotoxic Effects
Another research effort focused on the cytotoxic effects of this compound against various cancer cell lines. The study found that specific derivatives demonstrated IC50 values comparable to doxorubicin, a well-known chemotherapeutic agent. This highlights the potential of these compounds as alternative therapeutic options in cancer treatment .
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mTOR-p70S6K signaling pathway by activating AMPK. This leads to the down-regulation of SLC7A11, reducing cysteine and glutathione levels, and resulting in the accumulation of reactive oxygen species .
Comparison with Similar Compounds
Substituent Effects at the C8 Position
The C8 substituent significantly impacts physicochemical properties and bioactivity:
Key Findings :
Functional Group Variations at C3
The C3 functional group modulates electronic properties and target interactions:
Key Findings :
- Carbothioamide vs.
- Oxo vs. Imino at C2: 2-Imino derivatives (e.g., the target compound) may exhibit tautomerism, influencing binding modes compared to 2-oxo analogs .
Eco-Friendly Approaches :
- Recent methods employ solvent-free conditions or water-mediated reactions to synthesize 2-imino chromenes, reducing environmental impact .
Biological Activity
Overview
8-Ethoxy-2-imino-2H-chromene-3-carbothioamide is a member of the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, particularly in oncology and antimicrobial therapies.
The synthesis of 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide typically involves the reaction of 8-ethoxy-2-imino-2H-chromene-3-carbonitrile with thiol reagents under basic conditions, often using sodium hydroxide in ethanol as the solvent. The product is isolated through filtration and recrystallization.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the mTOR-p70S6K signaling pathway by activating AMPK, leading to the down-regulation of SLC7A11. This mechanism results in reduced levels of cysteine and glutathione, contributing to increased oxidative stress and potential cytotoxic effects on cancer cells .
Anticancer Activity
Research indicates that 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide exhibits selective cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
In vitro studies utilizing the MTT assay revealed that this compound significantly reduces cell viability in these lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Cytotoxicity Assessment : In a study assessing various chromone derivatives, 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide was found to have significant cytotoxic effects on MCF-7 and HCT-116 cell lines at concentrations around 100 μM after 48 hours of exposure. The results highlighted its selective action compared to normal fibroblast cells .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through oxidative stress mechanisms, which is corroborated by increased levels of reactive oxygen species (ROS) following treatment .
- Antimicrobial Efficacy : In antimicrobial studies, 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide showed promising results against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide | High | Moderate | Ethoxy and carbothioamide groups |
| 8-Ethoxy-2-imino-2H-chromene-3-carbonitrile | Moderate | Low | Lacks carbothioamide functionality |
| 6-Chloro-2-imino-2H-chromene-3-carbothioamide | High | Moderate | Chlorine substituent enhances activity |
Q & A
Basic: What are the recommended synthetic routes for 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of coumarin derivatives like 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide typically involves cyclization of substituted salicylaldehyde precursors with thiourea derivatives. A common approach includes:
- Step 1: Condensation of 8-ethoxy-substituted salicylaldehyde with a thiourea derivative under acidic conditions (e.g., acetic acid or HCl).
- Step 2: Cyclization via microwave-assisted or reflux methods to form the chromene core.
- Optimization Tips:
- Vary solvents (e.g., ethanol, DMF) to improve yield .
- Use catalysts like piperidine or KMnO4 for oxidation steps .
- Adjust temperature (80–120°C) and reaction time (4–12 hours) to minimize byproducts.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide?
Methodological Answer:
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify ethoxy (-OCH2CH3), imino (=NH), and thioamide (-C(=S)NH2) groups. Look for coupling patterns in aromatic protons .
- FT-IR: Confirm functional groups (e.g., C=S stretch at ~1200 cm<sup>-1</sup>, N-H bend at ~1600 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy or thiourea moieties) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions for structural validation .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?
Methodological Answer:
Contradictions often arise from variations in assay design, cell lines, or dosage. To address this:
- Control Variables: Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and compound solubility (use DMSO/vehicle controls) .
- Dose-Response Curves: Perform IC50/EC50 calculations across multiple concentrations (e.g., 0.1–100 µM) .
- Longitudinal Analysis: Track time-dependent effects (e.g., acute vs. chronic exposure) using panel designs to distinguish short-term efficacy from long-term toxicity .
- Statistical Mediation Models: Apply structural equation modeling (SEM) to isolate confounding factors (e.g., effort exertion in biological assays) .
Advanced: What computational methods are suitable for studying the structure-activity relationship (SAR) of this compound's carbothioamide group?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or enzymes) using AutoDock Vina. Focus on hydrogen bonding between the thioamide group and active-site residues .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the carbothioamide moiety .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) to evaluate binding affinity .
- QSAR Models: Use descriptors like LogP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity .
Basic: What purification strategies are recommended for isolating 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Advanced: How can researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings .
- Variable Temperature NMR: Identify dynamic processes (e.g., tautomerism) by analyzing shift changes at 25°C vs. 60°C .
- Isotopic Labeling: Synthesize <sup>15</sup>N-labeled analogs to confirm imino group assignments .
Advanced: What strategies mitigate decomposition of 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide during biological assays?
Methodological Answer:
- Stability Studies: Incubate the compound in assay buffers (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Prodrug Design: Modify the thioamide group to a protected form (e.g., thioester) that releases the active moiety in situ .
- Lyophilization: Store the compound as a lyophilized powder under inert gas to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
